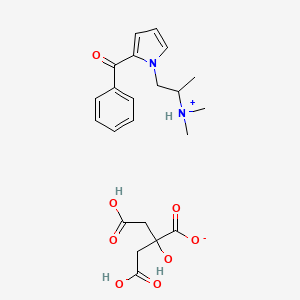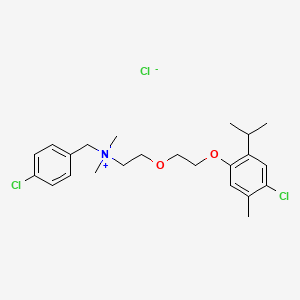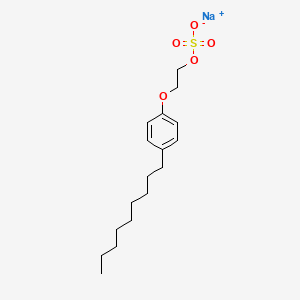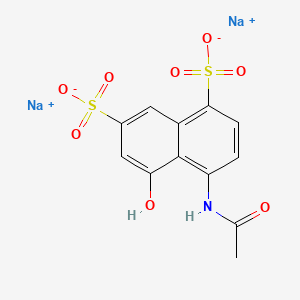![molecular formula C6H13NO2 B13786392 Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
Leucine,l,[3,4,5-3H]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leucine,l,[3,4,5-3H] is a radiolabeled form of the essential amino acid leucine, where tritium atoms replace hydrogen atoms at the 3, 4, and 5 positions. This compound is widely used in biochemical and physiological research to study protein synthesis, metabolism, and cellular functions due to its radioactive properties .
準備方法
Synthetic Routes and Reaction Conditions
Leucine,l,[3,4,5-3H] is synthesized by introducing tritium atoms into the leucine molecule. The process typically involves the catalytic hydrogenation of leucine in the presence of tritium gas. The reaction conditions include a controlled environment with specific temperature and pressure settings to ensure the efficient incorporation of tritium atoms .
Industrial Production Methods
Industrial production of Leucine,l,[3,4,5-3H] involves large-scale synthesis using specialized reactors designed to handle radioactive materials. The process includes purification steps to isolate the radiolabeled leucine from other by-products and ensure high radiochemical purity .
化学反応の分析
Types of Reactions
Leucine,l,[3,4,5-3H] undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The tritium atoms in Leucine,l,[3,4,5-3H] can be substituted with other isotopes or atoms under certain conditions.
Common Reagents and Conditions
Oxidation: Hexacyanoferrate(III) and copper(II) ions in a micellar medium of cetyltrimethylammonium bromide.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of leucine can produce ketoisocaproate and other oxidized derivatives .
科学的研究の応用
Leucine,l,[3,4,5-3H] is extensively used in scientific research due to its radioactive properties. Some key applications include:
Metabolism Studies: Used to trace and study leucine metabolism in various organisms.
Protein Synthesis: Helps in understanding protein synthesis by tracking the incorporation of leucine into proteins.
Cell Growth and Proliferation: Used in studies to measure cell growth and proliferation by incorporating radiolabeled leucine into cellular proteins.
Nutritional Studies: Applied in research to understand the role of leucine in nutrition and its effects on muscle growth and metabolism.
作用機序
Leucine,l,[3,4,5-3H] exerts its effects by being incorporated into proteins during synthesis. The radiolabeled leucine is taken up by cells and incorporated into newly synthesized proteins, allowing researchers to track protein synthesis and degradation. The compound also activates the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which plays a crucial role in regulating cell growth, metabolism, and protein synthesis .
類似化合物との比較
Leucine,l,[3,4,5-3H] is unique due to its radiolabeled nature, which allows for precise tracking in biochemical studies. Similar compounds include:
L-Leucine: The non-radiolabeled form of leucine, commonly used in nutritional and metabolic studies.
L-[4,5-3H]-Leucine: Another radiolabeled form of leucine with tritium atoms at different positions.
L-[14C]-Leucine: Radiolabeled with carbon-14 instead of tritium, used in similar applications but with different detection methods.
Leucine,l,[3,4,5-3H] stands out due to its specific labeling positions, which can provide more detailed insights into metabolic pathways and protein synthesis processes.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
149.25 g/mol |
IUPAC名 |
(2S)-2-amino-3,3,4,5,5,5-hexatritio-4-(tritritiomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1T3,2T3,3T2,4T |
InChIキー |
ROHFNLRQFUQHCH-RXAPIVOSSA-N |
異性体SMILES |
[3H]C([3H])([3H])C([3H])(C([3H])([3H])[3H])C([3H])([3H])[C@@H](C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



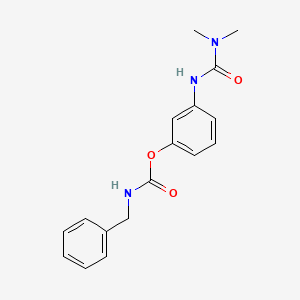

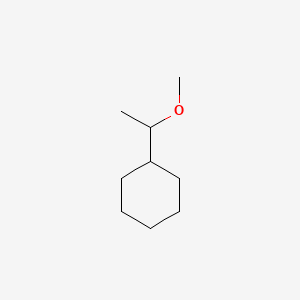

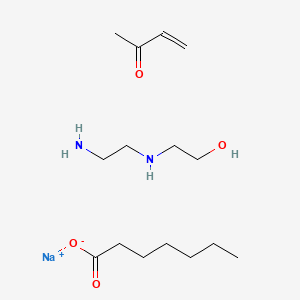
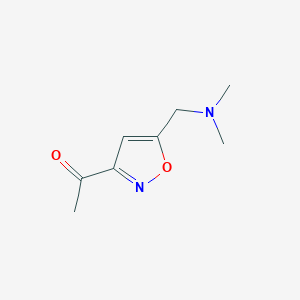

![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)
